molecular formula C18H21NO3 B017136 N-benzyl-3-(3,4-dimethoxyphenyl)propanamide CAS No. 40958-49-4

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide

Cat. No. B017136
CAS RN: 40958-49-4
M. Wt: 299.4 g/mol
InChI Key: IDYQSAIPIKZAJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide and related compounds involves several key steps, including N-acylation and ring-closure reactions. For instance, 3-(3,4-Dimethoxyphenyl)-propylamine has been N-acylated with aralkanecarboxylic acid chlorides, leading to amides that can undergo Bischler-Napieralski ring closure to yield 1-aralkyl-dihydro-2-benzazepines, which are then reduced to the target compounds (Berney & Jauner, 1976).

Molecular Structure Analysis

The molecular structure of N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide derivatives has been determined using various spectroscopic techniques. The dimethoxyphenyl–amide segment tends to be almost planar, with the benzene rings often inclined at significant angles, which affects the compound's reactivity and interaction with biological molecules (Hong-Lei Li & J. Cui, 2011).

Chemical Reactions and Properties

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide and its analogs undergo various chemical reactions, including amine exchange reactions, which are crucial for modifying the compound's structure and enhancing its pharmacological profile. These reactions are fundamental in exploring the compound's potential in drug development (A. Idris et al., 2011).

Scientific Research Applications

Anticonvulsant Studies

N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide and its derivatives have been explored for their anticonvulsant activities. Research by Idris et al. (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and tested them in mice against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models. These compounds showed significant potential for use against generalized seizures, demonstrating greater potency than standard drugs in some cases, with favorable therapeutic indices indicating their safety and potential as anticonvulsants Idris, Ayeni, & Sallau, 2011.

Antitumor Activity

A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural similarity with N-benzyl-3-(3,4-dimethoxyphenyl)propanamide, found these compounds to have broad-spectrum antitumor activity. Certain derivatives were nearly 1.5–3.0-fold more potent compared with the positive control 5-FU, showing significant potential for cancer treatment. This highlights the structural versatility of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide derivatives in drug development for oncology Al-Suwaidan et al., 2016.

Corrosion Inhibition

In the field of materials science, derivatives of N-benzyl-3-(3,4-dimethoxyphenyl)propanamide have been investigated for their corrosion inhibition properties. Chafiq et al. (2020) studied the inhibition performance of spirocyclopropane derivatives, which include structures related to N-benzyl-3-(3,4-dimethoxyphenyl)propanamide, for mild steel protection in acidic solutions. These compounds showed effective inhibition in acidic environments, suggesting applications in protecting industrial materials from corrosion Chafiq et al., 2020.

properties

IUPAC Name

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-10-8-14(12-17(16)22-2)9-11-18(20)19-13-15-6-4-3-5-7-15/h3-8,10,12H,9,11,13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYQSAIPIKZAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428864
Record name N-benzyl-3-(3,4-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(3,4-dimethoxyphenyl)propanamide

CAS RN

40958-49-4
Record name N-benzyl-3-(3,4-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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